1-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-7-10-3-2-9(12)6-8(10)4-5-11-7/h2-3,6-7,11-12H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTTCKKHZWWAOHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1)C=C(C=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60439175 | |
| Record name | 6-Isoquinolinol, 1,2,3,4-tetrahydro-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60439175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61562-93-4 | |
| Record name | 6-Isoquinolinol, 1,2,3,4-tetrahydro-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60439175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Halogenated Precursors
A widely documented method involves the cyclization of halogenated phenethylamine derivatives. For example, the patent WO2002088088A1 details a process where N-(2-bromoethyl)-α-methylbenzylamine hydrobromide undergoes cyclization in the presence of aluminum chloride (AlCl₃) suspended in decalin at 100–105°C for 46 hours. This reaction proceeds via intramolecular nucleophilic substitution, forming the tetrahydroisoquinoline core. Key parameters include:
The hydroxyl group at position 6 is introduced via ortho-hydroxylation of the aromatic ring prior to cyclization. This step typically employs Fenton’s reagent (Fe²⁺/H₂O₂) under acidic conditions, achieving regioselectivity through radical intermediates.
Modern Catalytic Methods
Transition Metal-Catalyzed Cyclization
Recent advances leverage palladium catalysts for C–N bond formation. For instance, Pd(OAc)₂ with Xantphos ligand facilitates the coupling of 2-bromo-4-methoxyphenethylamine and methylamine at 80°C in toluene. Demethylation of the methoxy group at position 6 using BBr₃ yields the target hydroxyl group. This method offers superior regiocontrol compared to classical approaches.
Enzymatic Hydroxylation
Biocatalytic methods utilize cytochrome P450 enzymes to introduce the 6-hydroxy group post-cyclization. For example, E. coli expressing CYP102A1 selectively hydroxylates 1-methyl-1,2,3,4-tetrahydroisoquinoline at position 6 in phosphate buffer (pH 7.4) with NADPH regeneration. While yields remain modest (~30%), this approach avoids harsh reagents and enables green chemistry workflows.
Industrial-Scale Production
Solvent Optimization and Crystallization
The patent WO2002088088A1 emphasizes isopropanol as the solvent of choice for final crystallization. After cyclization and extraction with dichloromethane , the crude product is dissolved in hot isopropanol (reflux at 82°C) and cooled to 0°C, achieving >95% purity. Critical factors include:
| Crystallization Parameter | Effect on Product Quality |
|---|---|
| Cooling rate | Slow cooling (0.5°C/min) reduces impurities |
| Solvent-to-product ratio | 10:1 (v/w) ensures complete dissolution |
| Seed crystal addition | Enhances crystal uniformity |
Azeotropic Drying
Water removal via azeotropic distillation with toluene or heptane is critical for preventing hydrolysis during cyclization. The patent reports that residual water >0.5% reduces yields by 15–20% due to side reactions.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
Industrial batches achieve ≥99% purity via recrystallization and column chromatography (SiO₂, EtOAc/hexane gradient).
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different tetrahydroisoquinoline derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted tetrahydroisoquinolines, which can have different pharmacological properties .
Scientific Research Applications
1-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules.
Industry: It is used in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol involves its interaction with various molecular targets and pathways:
Neuroprotection: The compound exhibits neuroprotective effects by inhibiting monoamine oxidase (MAO) and scavenging free radicals.
Dopamine Metabolism: It affects dopamine metabolism, which is crucial for its neuroprotective properties.
Glutamatergic System: The compound antagonizes the glutamatergic system, contributing to its neuroprotective effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations
1,2,3,4-Tetrahydroisoquinolin-6-ol (CAS 14446-24-3)
- Structure : Lacks the methyl group at position 1.
- Properties : Molecular weight 149.19 g/mol; hydroxyl group at position 6 enhances polarity compared to methylated derivatives.
- Applications : Serves as a precursor for synthesizing methylated or functionalized analogs .
2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol (CAS 14097-39-3)
- Structure : Methyl group at position 2 instead of 1.
- Properties : Molecular weight 163.22 g/mol; positional isomerism may alter receptor binding or metabolic stability.
- Research Use : Available as a reference standard (purity ≥95%) for neuropharmacological studies .
6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol (Corypalline, CAS 450-14-6)
- Structure : Methoxy group at position 6 and methyl at position 2.
- Properties: Molecular weight 193.24 g/mol (C₁₁H₁₅NO₂); increased lipophilicity due to methoxy substitution.
7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol (CAS 76419-97-1)
Functional Group Modifications
PFI-1 (Sulfonamide Derivative)
- Structure : 2-Methoxy-N-(3-methyl-2-oxo-1,2,3,4-tetrahydroquinazolin-6-yl)-benzenesulfonamide.
- Applications : Used in epigenetic research, unlike the hydroxyl-containing target compound .
Ethyl 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
Pharmacological and Neuroprotective Insights
- Neuroprotection: Modafinil, a structurally distinct compound, demonstrates neuroprotective effects against 1-methyl-1,2,3,6-tetrahydropyridine (MPTP)-induced dopamine depletion, preserving 41% of striatal dopamine levels in primates .
- Enzyme Interactions: Sulfonamide and ester derivatives (e.g., PFI-1, ethyl carboxylates) highlight how functional groups dictate target specificity, whereas hydroxyl/methoxy variants may interact with monoamine receptors or transporters .
Biological Activity
1-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol (1MeTIQ) is a compound of significant interest in pharmacology due to its diverse biological activities, particularly in neuroprotection and modulation of neurotransmitter systems. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.
Target Pathways : 1MeTIQ primarily interacts with neurotransmitter systems, particularly those involving dopamine and serotonin. It has been shown to inhibit monoamine oxidase (MAO) enzymes, which are crucial for the breakdown of these neurotransmitters. This inhibition may enhance the levels of dopamine and serotonin in the brain, contributing to its antidepressant and neuroprotective effects .
Biochemical Pathways : The compound's biological activity is attributed to several mechanisms:
- Neuroprotection : 1MeTIQ protects against neurotoxic damage caused by substances like MPTP and rotenone, which are known to induce parkinsonian symptoms .
- Antioxidant Activity : It exhibits free radical scavenging properties that may mitigate oxidative stress in neuronal cells .
- Modulation of Pain Pathways : Research indicates that 1MeTIQ can reverse diabetic neuropathic pain by modulating supraspinal opioidergic and monoaminergic pathways .
Biological Activities
1MeTIQ has demonstrated a range of biological activities that underscore its therapeutic potential:
Case Studies
- Diabetic Neuropathic Pain : A study demonstrated that acute administration of 1MeTIQ significantly reversed mechanical allodynia and thermal hyperalgesia in streptozotocin-induced diabetic mice. The compound restored altered levels of serotonin and dopamine in the brain, highlighting its potential for managing diabetic neuropathic pain .
- Neuroprotection Against MPTP : In rodent models, 1MeTIQ showed a protective effect against MPTP-induced parkinsonism by preserving dopaminergic function. It was found to inhibit calcium influx and reduce behavioral symptoms associated with dopamine depletion .
- Synergistic Effects with Antiepileptics : Research indicated that 1MeTIQ exhibited synergistic interactions with various antiepileptic drugs (AEDs) in seizure models, suggesting its potential as an adjunct therapy for epilepsy .
Q & A
Q. What are the established synthetic routes for 1-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol and its derivatives?
Methodological Answer: The synthesis typically involves coupling reactions with acyl chlorides under anhydrous conditions. For example, compound 2b (a derivative) is synthesized by reacting intermediates with acyl chlorides in the presence of 4-dimethylaminopyridine (DMAP) and anhydrous potassium carbonate in dioxane, followed by reflux and purification via silica gel chromatography . A key step is the use of phthalic anhydride in acetic acid for cyclization, yielding intermediates like 8 (2-(3-oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)isoindoline-1,3-dione) . Demethylation strategies are employed to retain phenolic hydroxyl groups, avoiding chemoselectivity challenges between amines and phenols .
Key Reaction Conditions :
- Solvent: Anhydrous dioxane or THF.
- Catalysts: DMAP, LiAlH4 (for reduction steps).
- Purification: TLC or column chromatography.
Q. How are structural and purity characteristics validated for this compound?
Methodological Answer: Characterization relies on 1H NMR , 13C NMR , and mass spectrometry (MS) to confirm molecular structure. For example, compound 33 ((±)-1-(2-(1-methylpyrrolidin-2-yl)ethyl)-1,2,3,4-tetrahydroquinolin-6-amine) exhibits distinct proton signals at δ 6.48 (broad singlet, 2H) and δ 3.29–3.03 (multiplet, 8H) in CDCl3. Melting points (e.g., 94.6–95.2°C for 1-Tosyl-2,3-dihydroquinolin-4(1H)-one) and elemental analysis (CHN) further validate purity .
Advanced Research Questions
Q. How does the introduction of substituents (e.g., acyl groups, alkyl chains) influence biological activity?
Q. What synthetic challenges arise from chemoselectivity, and how are they addressed?
Methodological Answer: Chemoselectivity between phenolic hydroxyls and amines is a major hurdle. For example, direct synthesis of 1,2,3,4-tetrahydroisoquinolin-6-ol (2b) led to cross-reactivity, prompting the use of 6-methoxy-protected intermediates (e.g., 6-MeO-THIQ scaffolds). Final demethylation with HCl/isopropanol selectively removes the methoxy group without affecting the amine .
Q. How can contradictions in bioactivity data across studies be resolved?
Methodological Answer: Discrepancies often stem from:
- Assay Variability : Differences in enzyme sources (e.g., human vs. electric eel acetylcholinesterase) or buffer conditions.
- Substituent Position : Meta- vs. para-substituents on benzoyl groups alter steric and electronic effects .
- Stereochemistry : Racemic mixtures (e.g., compound 33 ) may obscure activity trends; chiral separation is recommended .
Q. What in silico strategies optimize drug design for this scaffold?
Methodological Answer: Computational approaches include:
- Molecular Docking : To predict binding modes with targets like estrogen receptors or acetylcholinesterase.
- QSAR Modeling : Correlating substituent properties (e.g., logP, polar surface area) with bioactivity data .
- ADMET Prediction : Assessing metabolic stability and toxicity early in design (e.g., cytochrome P450 interactions).
Research Gaps and Future Directions
- Unstudied Alkyl Chains : The biological impact of C6-C17 alkyl derivatives remains unexplored .
- Stereoselective Synthesis : Most studies use racemic mixtures; enantiopure synthesis could clarify activity .
- Target Selectivity : Mechanisms underlying selectivity between related receptors (e.g., ERα vs. ERβ) require elucidation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
